molecular formula C7H14ClNO2 B6324608 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride CAS No. 2555249-91-5

3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride

Cat. No.: B6324608
CAS No.: 2555249-91-5
M. Wt: 179.64 g/mol
InChI Key: DGYJRNYPGGVMKZ-UHFFFAOYSA-N
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Description

Overview of Bicyclic Scaffolds in Organic Chemistry

Bicyclic scaffolds are molecular structures that contain two fused rings, sharing at least two atoms. These rigid frameworks are of significant interest in organic chemistry due to their unique three-dimensional arrangements which can influence the biological activity and physical properties of a molecule. researchgate.netrsc.org Bicyclic systems are broadly classified into three main types: spiro, fused, and bridged, based on the connectivity of the constituent rings. Their rigid nature provides a well-defined spatial orientation for substituents, which is a crucial aspect in the design of new drugs and materials. researchgate.netrsc.org

Significance of Bicyclo[3.3.1]nonane Core Structures in Chemical Research

The bicyclo[3.3.1]nonane core is a prominent structural motif found in numerous natural products and has been a subject of extensive research. Its derivatives are recognized for their diverse biological activities and serve as important intermediates in the synthesis of more complex molecules. rsc.org The unique V-shape of the bicyclo[3.3.1]nonane scaffold allows for the creation of specific molecular clefts, making them suitable for applications in host-guest chemistry and as ligands in catalysis. rsc.org The conformational flexibility of the two cyclohexane-like rings, which can exist in chair-chair, boat-chair, or boat-boat conformations, adds another layer of complexity and interest to their study. researchgate.netresearchgate.net

Classification and Nomenclature of Heterocyclic Bicyclo[3.3.1]nonane Derivatives, with Emphasis on 3-Oxa-7-azabicyclo[3.3.1]nonane Systems

Heterocyclic bicyclo[3.3.1]nonane derivatives are compounds where one or more carbon atoms in the bicyclic framework are replaced by heteroatoms such as nitrogen, oxygen, or sulfur. The nomenclature of these compounds follows the von Baeyer system for bicyclic alkanes, with "a" prefixes (e.g., "oxa" for oxygen, "aza" for nitrogen) indicating the presence and location of the heteroatoms.

For the 3-Oxa-7-azabicyclo[3.3.1]nonane system, the name indicates a bicyclo[3.3.1]nonane skeleton where the carbon at position 3 is replaced by an oxygen atom and the carbon at position 7 is replaced by a nitrogen atom. The numbering of the bicyclic system starts from one bridgehead carbon, proceeds along the longest path to the second bridgehead carbon, continues along the next longest path back to the first bridgehead, and finally, the bridge is numbered.

ComponentDescription
bicycloIndicates a bicyclic compound.
[3.3.1]Specifies the number of atoms in the three bridges connecting the two bridgehead carbons (three atoms, three atoms, and one atom).
nonaneIndicates a total of nine atoms in the bicyclic skeleton.
3-OxaAn oxygen atom replaces the carbon at position 3.
7-azaA nitrogen atom replaces the carbon at position 7.
9-olA hydroxyl group is attached to the carbon at position 9.
hydrochlorideThe compound is in the form of a hydrochloride salt.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxa-7-azabicyclo[3.3.1]nonan-9-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7-5-1-8-2-6(7)4-10-3-5;/h5-9H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYJRNYPGGVMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(C2O)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Oxa 7 Azabicyclo 3.3.1 Nonan 9 Ol Hydrochloride and Derivatives

General Strategies for Bicyclo[3.3.1]nonane Ring System Construction

The bicyclo[3.3.1]nonane skeleton is characterized by two fused six-membered rings, which can adopt several conformations, including chair-chair, boat-chair, and boat-boat forms. The construction of this rigid, V-shaped scaffold is a key objective in the synthesis of many complex natural products and pharmaceutical agents. General strategies for its assembly can be broadly categorized into intra- and intermolecular C-C or C-X (where X is a heteroatom) bond formations, as well as ring-opening and ring-expansion reactions.

A cornerstone in the synthesis of the bicyclo[3.3.1]nonane core is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. Variations of this approach are widely used. For instance, tandem Michael addition-intramolecular aldol-type condensations of diketones with α,β-unsaturated aldehydes or ketones are effective for creating the bicyclic system. nih.gov Acid-catalyzed conditions, using reagents like TfOH or TMSOTf, can promote the initial Michael addition, which is then followed by an intramolecular aldolization to furnish the bicyclic core. nih.gov

Another prevalent strategy involves double Michael addition reactions. For example, the reaction between cyclohexenones and acrylate (B77674) derivatives can proceed through two successive Michael additions to build the bicyclo[3.3.1]nonane framework. researchgate.net Similarly, tandem Michael addition-Claisen condensation cascades have been employed to construct tricyclic derivatives containing the bicyclo[3.e.1]nonane core. researchgate.net Organocatalysis has also emerged as a powerful tool, enabling asymmetric synthesis and desymmetrization of prochiral starting materials to afford enantioenriched bicyclo[3.3.1]nonane derivatives.

The table below summarizes some of the key general strategies for the construction of the bicyclo[3.3.1]nonane ring system.

Strategy Description Key Reactions Typical Reagents/Catalysts
Robinson Annulation VariantsA sequence of reactions that forms a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.Michael Addition, Aldol CondensationBase (e.g., KOH, NaOEt), Acid (e.g., TfOH, TMSOTf)
Double Michael AdditionTwo consecutive Michael additions to form the bicyclic structure.Michael AdditionBase (e.g., NaH, t-BuOK)
Tandem Reactions/CyclizationsA sequence of intramolecular reactions that proceed in a single pot, often initiated by a Michael addition.Michael Addition, Claisen Condensation, Aldol CondensationAcid or Base catalysts
Organocatalytic ApproachesUse of small organic molecules as catalysts to achieve enantioselective synthesis of the bicyclic core.Asymmetric Michael Addition, Aldol CondensationChiral amines, prolinol derivatives
Cycloaddition ReactionsReactions involving the formation of a cyclic product from two or more unsaturated molecules.Diels-Alder reaction, [3+2] cycloadditionThermal or Lewis acid catalysis
Transannular CyclizationFormation of a bond across a medium-sized ring to generate the bicyclic system.SmI2-mediated ketone-olefin couplingSamarium(II) iodide

Specific Synthetic Routes to 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol Hydrochloride

The introduction of heteroatoms into the bicyclo[3.3.1]nonane framework, as in the case of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol, adds another layer of complexity to its synthesis but also imparts valuable physicochemical properties for drug development. The synthesis of this specific heterocyclic system often involves Mannich-type reactions or other cyclization strategies that can incorporate the nitrogen and oxygen atoms into the bicyclic structure.

While the classical Effenberger synthesis is primarily known for the preparation of bipyrazoles from 1,4-bis-ethoxymethylen-butane-2,3-dione and hydrazine, the principles of using bifunctional reagents to achieve cyclization can be extended to heterobicyclic systems. An Effenberger-type approach for the synthesis of the bicyclo[3.3.1]nonane core has been described, which can be adapted for heteroatom-containing analogues. This strategy can involve the cyclization of appropriately substituted cyclohexene (B86901) derivatives. For example, a precursor prepared from 1,3-cyclohexanedione (B196179) can be treated with N-phenylselenophthalimide (N-PSP) and a Lewis acid like SnCl4 to yield the bicyclic system. researchgate.net This methodology has been utilized in the synthesis of the core structure of natural products like garsubellin A and has been adapted for the synthesis of azabicyclo[3.3.1]nonane systems, which are precursors for chorismate mutase inhibitors. researchgate.net

Tandem, domino, or cascade reactions provide an efficient and atom-economical route to complex molecules like 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol from simpler starting materials in a single synthetic operation. A highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been achieved through an organocatalytic domino Michael-hemiacetalization-Michael reaction. This approach utilizes modularly designed organocatalysts to control the stereochemical outcome, yielding products with multiple contiguous stereocenters in high diastereoselectivity and enantioselectivity.

Multi-component reactions are also powerful tools for constructing the azabicyclo[3.3.1]nonane scaffold. A novel one-pot tandem Mannich annulation using aromatic ketones, paraformaldehyde, and dimethylamine (B145610) has been developed to synthesize 3-azabicyclo[3.3.1]nonane derivatives in good yields. Similarly, a three-component cascade reaction of 3-formylchromones, enaminones, and heterocyclic ketene (B1206846) aminals has been shown to produce functionalized 9-azabicyclo[3.3.1]nonane derivatives. These strategies highlight the utility of multi-component reactions in rapidly assembling the complex bicyclic core.

Reductive amination is a versatile method for forming C-N bonds and is widely used in the synthesis of pharmaceuticals. While direct one-pot reductive amination to form the 3-oxa-7-azabicyclo[3.3.1]nonane ring is less common, a two-step approach involving the synthesis of a ketone precursor followed by reduction is a highly effective strategy. The key precursor, a 3-oxa-7-azabicyclo[3.3.1]nonan-9-one derivative, is often synthesized via a Mannich-type condensation. For instance, N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one can be prepared through the cyclocondensation of an appropriate tetrahydropyran-4-one. The subsequent reduction of the ketone at the C-9 position to an alcohol is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4), yielding the desired 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol derivative. This two-step sequence allows for the secure construction of the bicyclic framework followed by the stereoselective or non-stereoselective reduction of the carbonyl group. The final hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

Intramolecular reactions are fundamental to the construction of bicyclic systems. The intramolecular aldol condensation is a key step in many synthetic routes to the bicyclo[3.3.1]nonane core. nih.gov For the synthesis of hetero-bicyclic systems like 3-oxa-7-azabicyclo[3.3.1]nonane, Mannich-type cyclocondensations are particularly important. These reactions involve the condensation of an amine, an aldehyde (often formaldehyde), and a ketone with two acidic α-hydrogens. In the synthesis of 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones, a tetrahydropyran-4-one can serve as the ketone component, reacting with a primary amine and formaldehyde (B43269) to form the bicyclic structure. This double Mannich reaction efficiently constructs the two piperidine (B6355638) rings of the bicyclic system around the central ketone. The resulting bicyclic ketone can then be reduced to the target alcohol.

Enantioselective Synthesis and Chiral Resolution Techniques for Oxa-azabicyclo[3.3.1]nonanols

The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the development of methods for the enantioselective synthesis or the resolution of racemates of oxa-azabicyclo[3.3.1]nonanols is of great importance.

Organocatalysis has proven to be a powerful tool for the enantioselective construction of the bicyclo[3.3.1]nonane framework. As mentioned, a domino Michael-hemiacetalization-Michael reaction catalyzed by modularly designed organocatalysts can produce 3-oxabicyclo[3.3.1]nonan-2-one derivatives with high enantioselectivities (up to 96% ee). Such enantiomerically enriched intermediates are valuable for the synthesis of chiral 3-oxa-7-azabicyclo[3.3.1]nonanols.

When a racemic mixture is produced, chiral resolution techniques are employed to separate the enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for this purpose. This technique can be used for both analytical determination of enantiomeric excess and for preparative separation of enantiomers. The choice of the chiral stationary phase and the mobile phase is crucial for achieving good separation.

The table below outlines some of the techniques used for obtaining enantiomerically pure oxa-azabicyclo[3.3.1]nonanols.

Technique Description Key Features
Enantioselective Synthesis
OrganocatalysisUse of chiral small organic molecules to catalyze the formation of the bicyclic ring system, leading directly to an excess of one enantiomer.High enantioselectivity, metal-free conditions, mild reaction conditions.
Chiral Resolution
Chiral HPLCChromatographic separation of enantiomers using a column containing a chiral stationary phase.Applicable to a wide range of compounds, can be used for both analytical and preparative scales.
Crystallization of Diastereomeric SaltsFormation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent (a chiral acid). The diastereomers are then separated by crystallization.A classical and often cost-effective method for large-scale resolution.
Kinetic ResolutionA reaction in which one enantiomer reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer.Can provide access to both enantiomers, but the maximum yield for the recovered starting material is 50%.

Preparation of Hydrochloride Salts for Research Applications

The conversion of the parent 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol and its derivatives to their hydrochloride salts is a critical step in their purification and preparation for research applications. The formation of a hydrochloride salt significantly enhances the compound's stability, crystallinity, and aqueous solubility, which are crucial properties for in vitro and in vivo studies. The general procedure involves the reaction of the free amine with hydrochloric acid.

The synthesis of the precursor, 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, is typically achieved through a Mannich-type cyclocondensation reaction. This reaction involves the condensation of a suitable tetrahydropyran-4-one derivative, an amine, and formaldehyde. For instance, the reaction of tetrahydro-4H-pyran-4-one, benzylamine, and paraformaldehyde in methanol (B129727) yields 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one. This intermediate is then typically purified and can be converted to its hydrochloride salt.

The subsequent reduction of the ketone at the 9-position is a key step to afford the desired alcohol. This reduction can be accomplished using various reducing agents, such as sodium borohydride, to yield 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol as a mixture of syn and anti isomers.

The final step in the preparation of the target compound for research often involves the formation of the hydrochloride salt. This is generally achieved by dissolving the free base, such as 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol, in a suitable organic solvent like ethanol, isopropanol, or diethyl ether. A solution of hydrochloric acid in an organic solvent (e.g., HCl in dioxane or ethanol) or aqueous HCl is then added to the solution of the amine. The hydrochloride salt typically precipitates from the solution and can be isolated by filtration, washed with a cold solvent, and dried under vacuum. This process yields the hydrochloride salt as a stable, crystalline solid, which is more amenable to handling, storage, and formulation for experimental studies.

For derivatives where a protecting group like benzyl (B1604629) is used on the nitrogen atom, a debenzylation step is necessary prior to the final hydrochloride salt formation. This is often accomplished through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas and hydrochloric acid. google.com

The table below summarizes the key transformations and reagents commonly employed in the synthesis and hydrochloride salt preparation of 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol and its derivatives.

StepTransformationKey Reagents and ConditionsProduct
1Mannich CyclocondensationTetrahydro-4H-pyran-4-one, Primary Amine (e.g., Benzylamine), Paraformaldehyde, Methanol, Acetic Acid7-Alkyl/Aryl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
2Reduction of KetoneSodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LiAlH4) in Ethanol or THF7-Alkyl/Aryl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol
3Deprotection (if applicable)H2, Pd/C, HCl in Ethanol3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol
4Hydrochloride Salt FormationHCl (in Dioxane, Ethanol, or aqueous) in a suitable solvent (e.g., Ethanol, Diethyl Ether)This compound

Detailed research findings have demonstrated the utility of these methods in obtaining high-purity hydrochloride salts of various bicyclic amines for pharmacological evaluation. The choice of solvent and the stoichiometry of hydrochloric acid are critical parameters that are often optimized to ensure complete salt formation and to maximize the yield and purity of the final product. The resulting hydrochloride salts are typically characterized by their melting point, elemental analysis, and spectroscopic methods such as NMR and IR to confirm their structure and purity.

Advanced Spectroscopic and Crystallographic Characterization of 3 Oxa 7 Azabicyclo 3.3.1 Nonan 9 Ol Hydrochloride

Nuclear Magnetic resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride in solution. Analysis of one-dimensional and two-dimensional spectra allows for the unambiguous assignment of all proton and carbon signals, providing deep insights into the compound's conformation and stereochemistry. researchgate.net

Proton NMR (¹H NMR) spectroscopy is pivotal for elucidating the three-dimensional conformation of the bicyclo[3.3.1]nonane skeleton. The chemical shifts, signal multiplicities, and coupling constants of the protons are highly sensitive to their spatial arrangement. The bicyclic system of 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol and its derivatives can exist in several conformations, most commonly the twin-chair, chair-boat, or boat-chair forms. researchgate.net

In a twin-chair conformation, analysis of vicinal coupling constants (³JHH) helps in determining the dihedral angles between adjacent protons, confirming the chair geometry of both the piperidine (B6355638) and tetrahydropyran rings. semanticscholar.org For instance, large coupling constants are typically observed between axial-axial protons, while smaller couplings are seen for axial-equatorial and equatorial-equatorial interactions. Furthermore, steric compression effects can lead to significant deshielding of protons. Protons in close spatial proximity to the lone pair electrons of the nitrogen or oxygen heteroatoms may experience a repulsive force, decreasing their electron density and causing them to resonate at a lower field. acs.org

Studies on related derivatives have shown that the orientation of the hydroxyl group at the C-9 position is a critical factor. researchgate.net An equatorial hydroxyl group generally favors a twin-chair conformation. Conversely, an axial hydroxyl group can lead to a chair-boat conformation, which may be stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom at position 7. researchgate.netresearchgate.net

Proton Assignment Exemplary Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-1, H-53.0 - 3.3m-
H-2, H-4, H-6, H-82.8 - 3.8m-
H-94.0 - 4.3m-
NH9.0 - 9.5br s-
OH5.0 - 5.5s-

Note: This table presents hypothetical yet representative ¹H NMR data for the title compound in a suitable solvent like DMSO-d₆, based on values reported for analogous structures. Actual values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. The chemical shift of each carbon atom is indicative of its local electronic environment, confirming the connectivity of the bicyclic system.

Carbon Assignment Exemplary Chemical Shift (δ, ppm)
C-1, C-540 - 45
C-2, C-465 - 70
C-6, C-845 - 50
C-970 - 75

Note: This table presents hypothetical yet representative ¹³C NMR data based on values for similar bicyclic systems. cdnsciencepub.com

Two-dimensional (2D) NMR techniques are essential for the definitive assignment of stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals scalar coupling networks, allowing for the tracing of proton connectivity through the C-C bonds of the bicyclic rings. This is crucial for assigning protons within the piperidine and tetrahydropyran ring systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached, enabling the unambiguous assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the most powerful tool for determining the through-space proximity of protons, which is fundamental to stereochemical and conformational assignment. acs.org For instance, a NOE correlation between protons on the two different rings can confirm a twin-chair conformation. The presence or absence of specific NOEs involving the H-9 proton can definitively establish the syn or anti orientation of the hydroxyl group relative to the heteroatoms in the rings. orgsyn.org

X-ray Diffraction Analysis for Solid-State Structure Determination

While NMR provides information about the structure in solution, single-crystal X-ray diffraction (XRD) offers an exact depiction of the molecule's conformation and intermolecular interactions in the solid state.

X-ray diffraction studies on derivatives of 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol have been instrumental in confirming their solid-state conformations. orcid.org For example, the crystal structure of 7-Benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol confirmed that the bicyclic system adopts a twin-chair conformation. researchgate.net In contrast, other related thia-aza bicyclic systems have been found to adopt chair-boat conformations, highlighting the subtle influence of heteroatoms and substituents on the preferred solid-state geometry. acs.org

The analysis provides precise measurements of bond lengths, bond angles, and torsion angles, which define the puckering of the six-membered rings. For the title hydrochloride salt, the crystal structure would reveal the exact geometry of the protonated amine and its interaction with the chloride counter-ion.

Crystallographic Parameter Exemplary Data for a Derivative
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.353
b (Å)7.733
c (Å)23.03
β (°)90
Z4

Note: Data presented is for a related derivative, 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, and serves as an illustrative example. researchgate.net

Hydrogen bonding plays a critical role in dictating the crystal packing of this compound. The presence of multiple hydrogen bond donors (the hydroxyl group and the protonated amine) and acceptors (the oxygen atom, the nitrogen atom, and the chloride ion) leads to the formation of extensive and robust hydrogen-bonding networks. rsc.orgresearchgate.netchalmers.se

The crystal structure analysis would detail these interactions. Key expected hydrogen bonds include:

N⁺-H···Cl⁻: A strong interaction between the protonated nitrogen of the piperidine ring and the chloride anion.

O-H···Cl⁻: An interaction between the C-9 hydroxyl group and the chloride anion.

O-H···O or O-H···N: Intermolecular hydrogen bonds where the hydroxyl group acts as a donor to the oxygen or nitrogen atom of an adjacent molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, the analysis provides crucial information for its identification and structural confirmation.

The molecular formula of the free base, 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol, is C₇H₁₃NO₂. The molecular weight of the hydrochloride salt is approximately 179.65 g/mol . In mass spectrometry, the compound is expected to exhibit a molecular ion peak (M⁺) corresponding to the free base (C₇H₁₃NO₂) at a mass-to-charge ratio (m/z) of approximately 143.18. Depending on the ionization technique used, a peak corresponding to the protonated molecule [M+H]⁺ at m/z 144.19 may also be observed.

The fragmentation of the bicyclic system of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol is influenced by the presence of the hydroxyl, amine, and ether functional groups. While a specific mass spectrum for this compound is not publicly available, the fragmentation pattern can be predicted based on the analysis of structurally related bicyclo[3.3.1]nonane systems. The fragmentation of similar 3,7-diheterabicyclo[3.3.1]nonan-9-ones often initiates with the cleavage of a C-C bond adjacent to a heteroatom.

A plausible primary fragmentation pathway for 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol would involve the cleavage of the C1-C2 bond. This initial cleavage can be followed by a series of rearrangements and further fragmentation to yield characteristic ions. The presence of the hydroxyl group at C9 can also direct fragmentation, potentially leading to the loss of a water molecule.

Table 1: Predicted Mass Spectrometry Data for 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol

IonPredicted m/zDescription
[C₇H₁₃NO₂]⁺ (M⁺)143.18Molecular ion of the free base
[C₇H₁₄NO₂]⁺ ([M+H]⁺)144.19Protonated molecular ion

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, secondary amine (as a hydrochloride salt), and ether functional groups.

The presence of the hydroxyl (-OH) group will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding. The C-O stretching vibration of the alcohol is expected to appear in the 1050-1200 cm⁻¹ region.

As a hydrochloride salt, the secondary amine exists as a secondary ammonium (B1175870) ion (-NH₂⁺-). This will result in a broad absorption band for the N-H stretching vibrations, typically found between 2400 and 3200 cm⁻¹, which may overlap with the O-H stretching band. The N-H bending vibration for the ammonium salt is expected to appear in the 1500-1600 cm⁻¹ region.

The ether functional group (C-O-C) within the bicyclic structure will exhibit a characteristic C-O stretching absorption band, typically in the range of 1070-1150 cm⁻¹. The C-H stretching vibrations of the aliphatic methylene groups in the rings will be observed in the 2850-3000 cm⁻¹ region.

Table 2: Predicted Infrared Spectroscopy Data for this compound

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)
O-H (Alcohol)Stretching, H-bonded3200 - 3600 (broad)
N-H (Secondary Ammonium Salt)Stretching2400 - 3200 (broad)
C-H (Aliphatic)Stretching2850 - 3000
N-H (Secondary Ammonium Salt)Bending1500 - 1600
C-O (Alcohol)Stretching1050 - 1200
C-O (Ether)Stretching1070 - 1150

Conformational Analysis and Stereochemistry of 3 Oxa 7 Azabicyclo 3.3.1 Nonan 9 Ol Hydrochloride Systems

Preferred Conformations of Bicyclo[3.3.1]nonane and its Heteroanalogs

The bicyclo[3.3.1]nonane skeleton, composed of two fused cyclohexane (B81311) rings, can theoretically exist in several conformations. vu.lt The principal forms are the twin-chair (or chair-chair, CC), the chair-boat (BC), and the twisted twin-boat (BB or TT). vu.ltrsc.org

Chair-Chair (CC): In many cases, the double chair conformation is the most stable and optimal form for the bicyclic skeleton. vu.ltresearchgate.net This conformation generally minimizes torsional strain. researchgate.net

Chair-Boat (BC): This conformation is characterized by one ring in a chair form and the other in a boat form. It often becomes energetically favorable to alleviate specific intramolecular repulsions present in the CC form. vu.ltrsc.org

Twisted Boat (Twisted Boat-Boat): The twin-boat conformation is typically destabilized by significant steric factors and is usually not detected in significant amounts in the conformational equilibrium. rsc.org

For the parent bicyclo[3.3.1]nonane, the chair-chair conformation is predominant. However, for its heteroanalogs, including 3-oxa-7-azabicyclo[3.3.1]nonane derivatives, the relative stability of these conformers can shift dramatically. vu.ltrsc.orgresearchgate.net For instance, studies on 3,7-diheterabicyclo[3.3.1]nonan-9-ones have shown that both CC and BC conformers can be readily accessible, with small energy differences between them. researchgate.net

Possible conformations of the bicyclo[3.3.1]nonane framework.
Conformations of Bicyclo[3.3.1]nonaneSource: ResearchGate GmbH researchgate.net

Factors Influencing Conformational Preferences

The conformational equilibrium of bicyclo[3.3.1]nonane systems is sensitive to a variety of structural and environmental factors. The substitution pattern, the nature of heteroatoms, and solvent effects all play a crucial role in determining the most stable conformation. vu.ltresearchgate.net

Heteroatoms: The introduction of heteroatoms such as nitrogen and oxygen can significantly alter conformational preferences. In 3,7-diaza derivatives (bispidines), repulsion between the lone pairs of the nitrogen atoms in the CC form can destabilize it, favoring a BC conformation. researchgate.net Similarly, in systems like 9-oxa-3,7-dithiabicyclo[3.3.1]nonane, lone pair-lone pair repulsion between the sulfur atoms at the 3 and 7 positions (an interaction sometimes called the "Hockey Sticks" effect) leads to a preference for the BC conformer. rsc.org

Substituents: The position and nature of substituents have a profound impact. The strongest influence is observed at the 3- and 7-positions. vu.lt Bulky substituents in the endo position of a CC conformer lead to severe steric repulsion, often forcing the corresponding ring into a boat conformation to reduce this strain. vu.ltresearchgate.net For example, substitution at the 3α- or 7α-position typically favors a boat-chair conformation. vu.lt

Solvent Effects: The nature of the solvent can influence conformational preferences, particularly for flexible molecules like N,N'-bis-amides of 3,7-diazabicyclo[3.3.1]nonane (bispidine). researchgate.net Changes in solvent polarity can alter the conformational reorganization of these systems. researchgate.net In the case of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride, the protonation of the nitrogen atom and the potential for hydrogen bonding with the solvent are expected to influence the conformational equilibrium.

Intramolecular Interactions and their Role in Conformation

The three-dimensional structure of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol systems is largely dictated by a delicate balance of intramolecular forces. These non-covalent interactions, including hydrogen bonding, steric repulsions, and electrostatic forces, are key determinants of the preferred conformation.

Intramolecular Hydrogen Bonding (IMHB) in 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol systems

Intramolecular hydrogen bonding is a critical stabilizing interaction in many bicyclo[3.3.1]nonanol derivatives. In secondary alcohols derived from 3,7-diazabicyclo[3.3.1]nonan-9-ones, an IMHB can form between the hydrogen of the hydroxyl group at C-9 and the lone pair of electrons on a nitrogen atom. researchgate.net This interaction is a primary reason why these systems often exist predominantly in a chair-boat conformation, as this geometry brings the donor and acceptor groups into close proximity. researchgate.netresearchgate.net

For 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol, a similar IMHB between the C9-OH group and the nitrogen at the 7-position (N7) is expected to stabilize a chair-boat conformation. researchgate.netresearchgate.net In the hydrochloride salt form, the protonated nitrogen (N7-H+) can still act as a hydrogen bond donor, potentially forming an IMHB with the oxygen of the C9-hydroxyl group or the oxygen at the 3-position, further influencing the conformational landscape.

Steric Repulsions and Electrostatic Interactions

A defining feature of the bicyclo[3.3.1]nonane system is the potential for transannular interactions between the C3 and C7 positions. In the chair-chair conformation, the endo-hydrogens at these positions are brought into close proximity, resulting in steric repulsion that can lead to a flattening of the cyclohexane rings. vu.lt This repulsion is exacerbated by bulky endo-substituents, which strongly destabilize the CC form. vu.ltresearchgate.net

Electrostatic interactions are also paramount, especially in heteroanalogs. As previously mentioned, repulsive forces between the lone pairs of heteroatoms at the 3 and 7 positions can favor a chair-boat conformation to increase the distance between them. rsc.orgresearchgate.net Conversely, attractive interactions, such as the formation of a bent N-H···N bridge in certain 3,7-diazabicyclo[3.3.1]nonanes, can stabilize the CC conformation. researchgate.net

Stereoisomerism and Atropisomerism in Substituted Bicyclo[3.3.1]nonanols

The semi-rigid bicyclo[3.3.1]nonane framework allows for the precise spatial positioning of functional groups, leading to significant stereochemical complexity. chalmers.se The introduction of substituents can create multiple stereocenters, resulting in various diastereomers and enantiomers. wisc.eduresearchgate.net

A particularly interesting stereochemical feature that can arise in this system is atropisomerism. This phenomenon occurs when rotation around a single bond is hindered to the extent that different rotational isomers (atropisomers) can be isolated. While common in biaryl systems, it is less frequent in other structures. However, 9,9-diaryl-substituted bicyclo[3.3.1]nonanes can exhibit stable atropisomers at room temperature. rsc.orgunibas.it The bulky aryl groups create a high rotational energy barrier around the C9-Aryl bonds, allowing for the physical separation of the resulting enantiomers. unibas.it This is in contrast to similar 7,7-diaryl norbornanes, which typically have lower rotational barriers and exist as inseparable mixtures of atropisomers at ambient temperatures. rsc.org

Compound TypeRotational BarrierAtropisomer SeparationReference
9-(4-methoxyphenyl)-9-(1-naphthyl)bicyclo[3.3.1]nonaneHigh (Naphthyl-C9 rotation)Yes, by enantioselective HPLC unibas.it
9,9-diarylbicyclo[3.3.1]nonanes (appropriately substituted)HighYes rsc.org
7,7-diaryl norbornanesLowNo (inseparable mixture at ambient temp.) rsc.org

Dynamic Conformational Processes and Energy Barriers

The various conformations of the bicyclo[3.3.1]nonane skeleton are not static but exist in a dynamic equilibrium. The molecule can interconvert between forms, such as the chair-chair and chair-boat, through processes like ring-flipping. The rates of these processes are determined by the energy barriers separating the conformers.

Computational studies have been employed to quantify these barriers. For the parent bicyclo[3.3.1]nonan-9-one, the calculated free energy difference (ΔG) between the twin-chair (CC) and boat-chair (BC) conformations is approximately 1 kcal/mol, while the inversion barrier between them is about 6 kcal/mol. researchgate.net In another example, molecular dynamics simulations of 3-fluoro-9-azabicyclo[3.3.1]nonane indicated that the electron-withdrawing effect of the fluorine atom increases the energy barrier for ring-flipping by about 2.3 kcal/mol compared to non-fluorinated analogs. smolecule.com These barriers, while significant, are often low enough to allow for relatively facile conformational exchange at room temperature. smolecule.com Dynamic NMR spectroscopy is a key experimental technique used to measure these energy barriers. unibas.it

SystemProcessEnergy Barrier (kcal/mol)MethodReference
Bicyclo[3.3.1]nonan-9-oneCC <=> BC Interconversion~6Calculation researchgate.net
3-Fluoro-9-azabicyclo[3.3.1]nonaneRing-flippingIncreased by ~2.3 vs. non-fluorinated analogSimulation smolecule.com
9,9-diaryl norbornanesAryl-norbornane bond rotation16.2 - 17.2Dynamic NMR unibas.it

Theoretical and Computational Studies on 3 Oxa 7 Azabicyclo 3.3.1 Nonan 9 Ol Hydrochloride

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the stable geometries and electronic properties of bicyclic systems like 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol. These calculations allow for the optimization of molecular structures to find energy minima on the potential energy surface, which correspond to stable conformers.

For the closely related precursor, 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, ab initio calculations have been performed to evaluate its conformational preferences. researchgate.net These studies revealed that the energy difference between the chair-chair (CC) and boat-chair (BC) conformers is relatively small, calculated to be only 1.497 kcal/mol. researchgate.net This suggests that both conformations could be accessible. For the alcohol derivative, 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol, DFT calculations would be employed to optimize the geometries of various possible conformers, including the chair-chair, chair-boat, and boat-boat forms, as well as the different orientations (endo/exo) of the hydroxyl group at the C-9 position.

Geometry optimization provides key structural parameters. Below is a representative table of theoretical data that could be obtained from such DFT calculations for the most stable conformer.

ParameterCalculated Value
Bond Length (C-O, oxa)~1.43 Å
Bond Length (C-N, aza)~1.47 Å
Bond Length (C-O, hydroxyl)~1.42 Å
Bond Angle (C-O-C)~112°
Bond Angle (C-N-C)~110°
Dihedral Angle (C1-C2-C3-C4)~55° (Chair)
Total EnergyConformer-dependent (e.g., in Hartrees)

These calculations would also yield information about the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the molecular electrostatic potential map, and atomic charges. This data is crucial for understanding the molecule's reactivity and interaction sites.

Molecular Dynamics Simulations for Conformational Dynamics

The 3-oxa-7-azabicyclo[3.3.1]nonane skeleton can exist in several conformations, primarily the chair-chair (CC) and chair-boat (CB) forms. researchgate.net While quantum chemical calculations identify stable conformers, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time, including the transitions between these conformational states.

MD simulations would model the movement of atoms in 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride in a simulated environment (e.g., in a solvent like water) by solving Newton's equations of motion. This allows for the exploration of the conformational landscape and the determination of the relative populations of different conformers at a given temperature. A key aspect to investigate would be the equilibrium between the CC and CB conformers. Studies on related 3,7-diheterabicyclo[3.3.1]nonan-9-ols have shown that while the ketone precursors often prefer a CC conformation, the resulting secondary alcohols can favor a CB conformation. researchgate.net This preference is often driven by the formation of intramolecular hydrogen bonds. researchgate.net

An MD simulation could provide insights into:

Conformational Stability: The percentage of simulation time the molecule spends in each major conformation (CC vs. CB).

Transition Barriers: The free energy barriers for conversion between the chair-chair and chair-boat forms.

Solvent Effects: How the presence and type of solvent influence the conformational equilibrium.

Hydrogen Bond Dynamics: The lifetime and stability of any intramolecular hydrogen bonds.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. For 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol, DFT calculations can provide reliable predictions of NMR and IR spectra.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are highly sensitive to the molecule's geometry. By calculating the expected chemical shifts for the different possible conformers (e.g., chair-chair vs. chair-boat), one can help assign experimental spectra and determine the predominant conformation in solution. For instance, experimental NMR data for related bicyclic ketones indicate a preference for the chair-chair conformation. researchgate.net Similar computational analysis for the alcohol would be crucial for its structural elucidation.

IR Frequencies: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretching, bending, and torsional motions. For 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol, key predicted frequencies would include the O-H stretch of the alcohol, the N-H stretch of the protonated amine hydrochloride, and various C-O and C-N stretching vibrations. The position of the O-H stretching frequency can be particularly informative, as its shift can indicate the presence and strength of intramolecular hydrogen bonding.

The table below illustrates the type of data that can be generated through these computational predictions.

ParameterPredicted Value RangeStructural Implication
¹H NMR Shift (CH-OH)3.5 - 4.5 ppmSensitive to endo/exo position and H-bonding
¹³C NMR Shift (C-9)60 - 75 ppmReflects the chemical environment of the alcohol carbon
IR Frequency (O-H stretch, free)~3600 cm⁻¹Indicates a non-hydrogen-bonded hydroxyl group
IR Frequency (O-H stretch, H-bonded)3200 - 3500 cm⁻¹Suggests intramolecular H-bond (e.g., OH···N)
IR Frequency (N⁺-H stretch)2200 - 2800 cm⁻¹Characteristic of a secondary ammonium (B1175870) salt

Computational Analysis of Intermolecular and Intramolecular Interactions

The conformational preferences and stability of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol are governed by a delicate balance of intramolecular and intermolecular interactions. Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize these interactions.

Intramolecular Interactions: A critical intramolecular interaction in this molecule is the potential for a hydrogen bond between the hydroxyl group at C-9 and the nitrogen atom at position 7 (O-H···N) or the oxygen at position 3 (O-H···O). Studies of related secondary alcohols in this bicyclic family have demonstrated that the formation of an intramolecular hydrogen bond (IMHB) with the nitrogen atom can make the chair-boat conformation energetically more favorable than the chair-chair form. researchgate.net

Intermolecular Interactions: In its hydrochloride salt form and in the solid state or in solution, 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol will participate in various intermolecular interactions. The protonated nitrogen (N⁺-H) and the hydroxyl group (O-H) are strong hydrogen bond donors, while the chloride anion (Cl⁻) and the ether oxygen are strong acceptors. Computational models, particularly those incorporating solvent effects (e.g., Polarizable Continuum Model), can be used to study the hydrogen bonding network between molecules and with solvent molecules, which is crucial for understanding its solubility and crystal packing.

Structure Activity Relationship Sar and Ligand Design Principles in 3 Oxa 7 Azabicyclo 3.3.1 Nonan 9 Ol Scaffolds

General Principles of SAR in Heterobicyclic Systems

Saturated heterobicyclic systems, such as the bicyclo[3.3.1]nonane framework, offer distinct advantages over their aromatic or flexible aliphatic counterparts in drug design. Their inherent rigidity reduces the entropic penalty upon binding to a receptor, which can lead to higher affinity. The three-dimensional arrangement of atoms allows for a more precise spatial presentation of functional groups, enabling specific interactions with complex biological targets. bohrium.com This defined topology is crucial for achieving receptor selectivity and can lead to improved drug-like properties, including metabolic stability and solubility. bohrium.com

The introduction of heteroatoms, such as nitrogen and oxygen in the 3-oxa-7-azabicyclo[3.3.1]nonane system, provides key points for molecular interactions. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, while the oxygen atom primarily functions as a hydrogen bond acceptor. These features, combined with the scaffold's conformational preferences (typically a chair-chair or boat-chair conformation), dictate the vectoral orientation of substituents and their ability to engage with receptor binding pockets. researchgate.netresearchgate.net Modifications to the bicyclic core or its substituents can significantly alter these properties, forming the basis of SAR studies. For instance, indole (B1671886) alkaloids containing an azabicyclo[3.3.1]nonane architecture have demonstrated a wide range of biological activities, including anticancer and antimalarial effects, underscoring the versatility of this scaffold. rsc.orgnih.gov

Rational Design Strategies for 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol Derived Ligands

The 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol scaffold serves as a key intermediate in the synthesis of neuroactive compounds, particularly those targeting disorders of the central nervous system (CNS). myskinrecipes.com Rational design strategies leverage this core structure to develop ligands with optimized affinity, selectivity, and pharmacokinetic properties. Design efforts typically focus on modifications at three key positions:

The Nitrogen Atom (N-7): The secondary amine at the 7-position is a common site for substitution. Alkylation or acylation at this position allows for the introduction of various functional groups to probe specific regions of a receptor binding site. This strategy is employed to modulate receptor affinity and selectivity, as well as to fine-tune physicochemical properties like lipophilicity.

The Hydroxyl Group (C-9): The hydroxyl group at the 9-position can be a critical interaction point, often serving as a hydrogen bond donor or acceptor. Its orientation (syn or anti relative to the oxygen at position 3) is determined by the synthetic route and can profoundly impact receptor recognition. In some design strategies, this hydroxyl group may be esterified or replaced altogether to alter the ligand's interaction profile.

A prominent strategy involves using the rigid bicyclic core to orient a specific pharmacophore towards its target. For example, in the development of G-protein coupled receptor (GPCR) agonists, the 3-oxa-9-azabicyclo[3.3.1]nonan-9-ol scaffold has been utilized. bohrium.com Furthermore, patent literature describes a wide array of derivatives where the 3-oxa-9-azabicyclo[3.3.1]nonane ring system is linked to various heterocyclic moieties, such as 1,2,4-oxadiazoles, to create potent and selective ligands for undisclosed pharmaceutical targets. google.com These examples showcase a rational approach where the bicyclic scaffold acts as a rigid anchor to position key interacting groups.

Receptor Binding Mechanisms: Preclinical Investigations

Preclinical studies have begun to elucidate the mechanisms by which ligands derived from the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold interact with their biological targets. These investigations focus on defining the affinity and selectivity profiles of new compounds and understanding the specific molecular interactions that govern binding.

The affinity and selectivity of ligands are dictated by the substituents appended to the bicyclic core. A comparative study of bicyclo[3.3.1]nonan-9-ones revealed that while 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives with 2,4-dipyridyl side chains were potent kappa-opioid receptor agonists, the corresponding 3-oxa-7-azabicyclo[3.3.1]nonan-9-one analog showed significantly reduced affinity. acs.org This highlights the critical role of the heteroatoms within the bicyclic system in determining receptor preference. The replacement of a nitrogen atom with an oxygen atom alters the electronic and steric properties of the scaffold, leading to a different binding profile.

The table below, derived from patent data, illustrates the binding affinities of representative compounds featuring the related 9-azabicyclo[3.3.1]nonane and 3-oxa-9-azabicyclo[3.3.1]nonane scaffolds for a specific, undisclosed G-protein coupled receptor (GPCR).

Compound NameScaffold TypeGPCR Binding Affinity (Ki, nM)
(1R,5S,6r)-N,N-diethyl-3-(8-(3-methyl-1,2,4-oxadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-yl)-3-azabicyclo[3.1.0]hexane-6-carboxamide8-Azabicyclo[3.2.1]octane0.5
(1R,5S,6r)-N,N-diethyl-3-[9-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxa-9-azabicyclo[3.3.1]non-7-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide3-Oxa-9-azabicyclo[3.3.1]nonane1.8
N-(1-(9-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)piperidin-4-yl)-N-((1-methylcyclobutyl)methyl)acetamide3-Oxa-9-azabicyclo[3.3.1]nonane3.5

Data is illustrative and sourced from patent literature describing novel pharmaceutical compounds. google.com

This data demonstrates that potent ligands can be developed from the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold, with affinities in the low nanomolar range. The specific substitutions at the nitrogen atom are crucial for achieving high-affinity binding.

The binding of 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol derivatives to receptors is governed by a combination of specific, directed interactions and broader, non-specific forces. Key interaction modes include:

Hydrogen Bonding: The nitrogen atom at the 7-position and the hydroxyl group at the 9-position are primary sites for hydrogen bonding. researchgate.net The nitrogen can act as a hydrogen bond acceptor, while its protonated form can be a donor. The C-9 hydroxyl group can participate as both a donor and an acceptor. The oxygen atom at the 3-position also serves as a potential hydrogen bond acceptor. For instance, derivatives of the parent 3-oxa-7-azabicyclo[3.3.1]nonane scaffold have been shown to bind to the active site of HIV protease through hydrogen bonds. biosynth.com

Hydrophobic Interactions: Substituents attached to the bicyclic core, particularly at the N-7 position, often engage in hydrophobic interactions with nonpolar residues within the receptor's binding pocket. The rigid carbon framework of the scaffold itself can also contribute to these interactions.

Cation-π Interactions: When the N-7 nitrogen is protonated at physiological pH, it can form a strong, non-covalent cation-π interaction with aromatic amino acid residues (e.g., tyrosine, tryptophan, phenylalanine) in the binding site. This type of interaction is known to be important for the binding of ligands to many CNS receptors. nih.gov

In the development of mTOR inhibitors based on a related 3-oxa-8-azabicyclo[3.2.1]octane scaffold, it was found that the oxygen atom of the bicyclic system could interact with the hinge region of the kinase, demonstrating how heteroatoms within the core can be critical for anchoring the ligand in the binding site. acs.org

Stereochemistry is a critical determinant of biological activity for ligands based on the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold. The rigid, bicyclic nature of this system gives rise to distinct stereoisomers and conformational preferences that directly impact how a ligand fits into its receptor.

The bicyclo[3.3.1]nonane system can exist in several conformations, most notably the chair-chair (CC) and boat-chair (BC) forms. researchgate.net Structural studies of substituted 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones have shown that different stereoisomers can preferentially adopt different conformations. For example, two isomers of 7-methyl-9-oxo-2,4-diphenyl-3-oxa-7-azabicyclo[3.3.1]nonan-1,5-ethyl dicarboxylate were isolated, with one adopting a boat-chair conformation and the other a chair-chair conformation in the solid state. researchgate.net This conformational disparity leads to a different spatial arrangement of the phenyl substituents, which would be expected to result in distinct receptor binding profiles.

Furthermore, the stereochemistry of additions to the C-9 carbonyl group is crucial. Nucleophilic addition can result in two epimeric alcohols, with the hydroxyl group oriented either syn or anti to the oxygen atom at position 3. researchgate.net This stereochemical outcome dictates the orientation of a key hydrogen-bonding group, profoundly influencing molecular recognition. Studies on related 3-azabicyclo[3.3.1]nonane derivatives have consistently shown that the stereochemical arrangement of substituents is a key factor in their chemical behavior and, by extension, their biological activity. researchgate.net

Modulation of Biological Pathways: Preclinical Evidence

Derivatives of the 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol scaffold have shown potential in modulating several important biological pathways in preclinical models. The scaffold's utility as a building block for neuroactive compounds suggests its application in targeting pathways mediated by neurotransmitter receptors. myskinrecipes.com For example, this framework is valuable for developing ligands that modulate serotonin (B10506) or dopamine (B1211576) receptors, which are implicated in cognitive function, depression, and neurodegenerative diseases. myskinrecipes.com

Preclinical evidence also points to the modulation of opioid signaling pathways. As noted previously, while certain 3,7-diazabicyclo[3.3.1]nonan-9-ones are potent kappa-opioid agonists, the corresponding 3-oxa-7-azabicyclo[3.3.1]nonan-9-one analog lacks high affinity for this receptor. acs.org This finding demonstrates that subtle structural changes within the scaffold can switch activity within a major signaling pathway, providing a tool for dissecting receptor function.

More recently, related bicyclic scaffolds have been used to develop potent and selective inhibitors of the PI3K/mTOR signaling pathway. The introduction of a 3-oxa-8-azabicyclo[3.2.1]octane moiety was a key step in designing an inhibitor (PQR620) with high selectivity for mTOR over PI3K. acs.org This was achieved by leveraging the steric bulk of the bicyclic system to create favorable interactions in the mTOR binding site while preventing binding to the more constrained PI3K site. This work provides strong preclinical evidence that oxa-azabicycloalkane scaffolds can be used to create highly selective kinase inhibitors, effectively modulating a critical pathway involved in cancer and neurological disorders. acs.org

Enzyme Inhibition Studies

Derivatives of the bicyclo[3.3.1]nonane scaffold have been investigated as inhibitors of various enzymes, leveraging the rigid core to present functional groups in a precise orientation for interaction with enzyme active sites. While specific detailed studies on 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride are not extensively documented in publicly available literature, research on analogous structures provides insights into the potential of this scaffold in enzyme inhibition.

For instance, the parent compound, 3-Oxa-7-azabicyclo[3.3.1]nonane, has been identified as an effective in-vitro inhibitor of the HIV protease enzyme. biosynth.com The mechanism of inhibition is thought to involve the formation of hydrogen bonds with amino acid residues within the enzyme's active site, with the rigid piperidine (B6355638) ring of the scaffold contributing to a stable binding conformation. biosynth.com

Furthermore, the broader class of azabicyclo[3.3.1]nonane systems has been explored for the development of novel inhibitors for enzymes such as chorismate mutase. nih.gov This suggests that the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold could also be a promising starting point for designing inhibitors against this and other enzymes. The strategic placement of substituents on the bicyclic frame is crucial for achieving potent and selective inhibition.

CompoundScaffoldhLDHA IC50 (µM)hLDHB IC50 (µM)
Compound 22,8-Dioxabicyclo[3.3.1]nonane&lt;10>50
Compound 432,8-Dioxabicyclo[3.3.1]nonane&lt;10>50
Compound 442,8-Dioxabicyclo[3.3.1]nonane&lt;10>50
Compound 472,8-Dioxabicyclo[3.3.1]nonane&lt;10>50
Compound 582,8-Dioxabicyclo[3.3.1]nonane&lt;10>50
Compound 602,8-Dioxabicyclo[3.3.1]nonane&lt;10>50
Compound 62a2,8-Dioxabicyclo[3.3.1]nonane&lt;10>50
Compound 65b2,8-Dioxabicyclo[3.3.1]nonane&lt;10>50
Compound 66a2,8-Dioxabicyclo[3.3.1]nonane&lt;10>50
Compound 66b2,8-Dioxabicyclo[3.3.1]nonane&lt;10>50

These findings underscore the principle that the bicyclo[3.3.1]nonane core can serve as a platform for developing potent and selective enzyme inhibitors, and suggest that derivatives of 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol warrant further investigation in this area.

Broad Biological Screenings

The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold is a versatile template for generating libraries of compounds for broad biological screenings to identify novel therapeutic leads. The diverse biological activities reported for related azabicyclo[3.3.1]nonanone derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, highlight the potential of this structural class. chemijournal.com

Structure-activity relationship studies on 2,4-diaryl-3-azabicyclo[3.3.1]nonanones have revealed that the nature and position of substituents on the aryl rings significantly influence their biological activity. For instance, the presence of electron-withdrawing groups at the ortho and para positions has been shown to enhance antibacterial and antifungal activities. chemijournal.com This suggests that electronic properties of the substituents are key determinants of antimicrobial potency.

In the context of anticancer research, chiral sp3-rich bicyclo[3.3.1]nonanes have been synthesized and evaluated for their ability to inhibit hypoxia-inducible factor-1 (HIF-1) transcriptional activity, a key target in cancer therapy. nih.gov Several of these compounds displayed concentration-dependent inhibition. nih.gov

CompoundScaffoldHIF-1 Inhibition IC50 (µM)Cell Viability IC50 (µM)
Bicyclo[3.3.1]nonane Derivative 1Chiral Bicyclo[3.3.1]nonane17.2 - 31.73.5 to >100
Compound 16fChiral Bicyclo[3.3.1]nonane17.2>100

The most active of these compounds was found to inhibit the accumulation of HIF-1α protein and mRNA under hypoxic conditions, indicating a distinct mechanism of action. nih.gov These findings demonstrate that the bicyclo[3.3.1]nonane framework can be effectively utilized to develop agents that modulate complex cellular pathways.

While extensive screening data for this compound itself is limited, the collective evidence from related structures strongly supports its value as a scaffold in drug discovery. The rigid nature of the bicyclic system, combined with the ability to introduce a wide range of substituents, allows for the systematic exploration of structure-activity relationships and the optimization of compounds for various biological targets.

Chemical Transformations and Derivatization Strategies for 3 Oxa 7 Azabicyclo 3.3.1 Nonan 9 Ol Hydrochloride

Functionalization at Nitrogen (N-Alkylation, N-Acylation)

The secondary amine at the 7-position of the 3-oxa-7-azabicyclo[3.3.1]nonane ring system is a key site for derivatization through N-alkylation and N-acylation reactions. These transformations introduce a wide range of substituents, thereby modulating the compound's steric and electronic properties.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom is a fundamental strategy for modifying the basicity and lipophilicity of the molecule. A common approach involves the reaction of the parent amine with alkyl halides or other electrophilic alkylating agents. For instance, the synthesis of N-benzyl derivatives of related azabicyclo[3.3.1]nonanes has been well-documented, typically achieved by reacting the corresponding amine with benzyl (B1604629) bromide in the presence of a base to neutralize the hydrohalic acid byproduct. This method is readily adaptable for the N-alkylation of 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol.

Another significant N-alkylation strategy is reductive amination. This two-step, one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is particularly useful for introducing a diverse array of alkyl substituents, including those with additional functional groups.

N-Acylation: The acylation of the nitrogen atom provides access to a variety of amide derivatives. This transformation is typically carried out by treating the amine with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. The resulting amides are generally less basic than the parent amine and can participate in hydrogen bonding, which can significantly influence their biological activity and physical properties. The synthesis of N-acyl derivatives of the related 3,7-diazabicyclo[3.3.1]nonane scaffold has been reported, highlighting the feasibility of this modification.

Reaction TypeReagents and ConditionsProduct Class
N-AlkylationAlkyl halide, BaseN-Alkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)N-Alkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol
N-AcylationAcyl chloride/Anhydride (B1165640), BaseN-Acyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol

Modifications of the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group at the 9-position of the bicyclic system offers another handle for chemical modification, primarily through esterification and etherification reactions. These transformations can alter the polarity, solubility, and metabolic stability of the molecule.

Esterification: The conversion of the hydroxyl group to an ester is a common strategy in medicinal chemistry to create prodrugs or to modify the pharmacokinetic profile of a compound. Esterification can be achieved by reacting the alcohol with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly, by using a more reactive acylating agent like an acyl chloride or anhydride in the presence of a base. For example, a benzillic acid ester of a 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol derivative has been synthesized, demonstrating the accessibility of this class of compounds. chemeo.comuni.lu

Etherification: The formation of an ether linkage at the 9-position can be accomplished through various methods, with the Williamson ether synthesis being a classical approach. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method allows for the introduction of a wide range of alkyl and aryl groups.

Reaction TypeReagents and ConditionsProduct Class
EsterificationCarboxylic acid, Acid catalyst or Acyl chloride/anhydride, Base9-O-Acyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol
EtherificationAlkyl halide, Strong base (e.g., NaH)9-O-Alkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol

Introduction of Diverse Substituents on the Bicyclic Core

The introduction of substituents directly onto the carbon framework of the 3-oxa-7-azabicyclo[3.3.1]nonane core is a powerful strategy for creating structural diversity. One of the most effective methods for achieving this is through the initial synthesis of the bicyclic system using substituted precursors.

The Mannich reaction is a cornerstone in the synthesis of azabicyclo[3.3.1]nonane derivatives. researchgate.netsemanticscholar.org This one-pot, three-component condensation reaction typically involves an amine, formaldehyde (B43269), and a ketone bearing α-hydrogens. By employing substituted ketones or amines in the Mannich condensation, a wide variety of substituents can be incorporated into the final bicyclic product. For example, the synthesis of 6,8-disubstituted 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones has been achieved through the condensation of an appropriate amine, formaldehyde, and a substituted tetrahydro-4H-pyran-4-one. researchgate.net This approach allows for the introduction of aryl, alkyl, and other functional groups at various positions on the bicyclic core.

Synthetic StrategyKey PrecursorsPosition of Substitution
Mannich ReactionSubstituted Tetrahydro-4H-pyran-4-ones, Amines, FormaldehydeC2, C4, C6, C8

Ring Expansion/Contraction and Rearrangement Reactions

Modification of the bicyclic scaffold itself through ring expansion, contraction, or rearrangement reactions can lead to novel and structurally complex molecules. While specific examples for 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol are not extensively documented, related bicyclic systems have been shown to undergo such transformations.

A potential strategy for ring expansion involves the Beckmann rearrangement of the corresponding oxime derived from 3-oxa-7-azabicyclo[3.3.1]nonan-9-one. core.ac.ukuniv.kiev.uaresearchgate.netmasterorganicchemistry.comchemistrysteps.com The oxime, upon treatment with an acid catalyst, can rearrange to form a lactam, thereby expanding one of the rings by incorporating the nitrogen atom. The regioselectivity of this rearrangement is dependent on the stereochemistry of the oxime. Studies on the Beckmann rearrangement of 3-carboxybicyclo[3.3.1]nonane oximes have demonstrated the feasibility of this approach for expanding the bicyclic framework. core.ac.ukuniv.kiev.uaresearchgate.net

Application in Organic Synthesis as Building Blocks and Chiral Auxiliaries

The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activity. nih.gov Its rigid, conformationally defined structure makes it an attractive template for the design of ligands for various biological targets.

Furthermore, the inherent chirality of substituted 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol derivatives makes them promising candidates for use as chiral auxiliaries in asymmetric synthesis. pwr.edu.plresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry has been established, the auxiliary can be removed. The well-defined spatial arrangement of the functional groups in chiral 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol derivatives could be exploited to control the stereochemical outcome of a variety of reactions, such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The development of synthetic routes to enantiomerically pure 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol is a key step towards realizing its potential as a chiral auxiliary.

ApplicationKey FeaturePotential Use
Building BlockRigid bicyclic scaffoldSynthesis of complex bioactive molecules
Chiral AuxiliaryInherent chiralityAsymmetric synthesis

Role in Preclinical Research and Mechanistic Investigations

Investigation as Probes for Biological Targets

The constrained conformation of the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold makes it an excellent starting point for the design of chemical probes to investigate the function and structure of biological targets. An analog of the title compound, endo-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol, has been instrumental in the development of a potent and selective in vivo chemical probe for the B-cell lymphoma 6 (BCL6) protein. nih.govacs.org

In a study aimed at optimizing tricyclic quinolinones as BCL6 inhibitors, researchers hypothesized that bridged bicyclic derivatives could more effectively fill a wedge-shaped, solvent-exposed pocket of the BCL6 BTB domain. acs.org The incorporation of the endo-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol moiety was a key step in this optimization process. nih.govacs.org The polar hydroxyl group and the potential for an intramolecular hydrogen bond were anticipated to maintain good permeability and solubility. nih.govacs.org

The resulting compound demonstrated significantly increased cellular potency. nih.govacs.org This highlights the utility of the 3-oxa-7-azabicyclo[3.3.1]nonane core as a scaffold for developing probes to explore and modulate protein-protein interactions.

Table 1: Cellular Potency of a BCL6 Inhibitor Incorporating an Analog of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol
CompoundModificationCellular Potency (IC50, nM)
CCT373567 (Reference)->1000
Compound 8Incorporation of endo-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol4.5

Use in Exploring Molecular Mechanisms of Action

The well-defined stereochemistry of 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol and its derivatives is crucial for elucidating their molecular mechanisms of action. Conformational analysis through techniques such as X-ray crystallography and NMR spectroscopy has revealed that these bicyclic systems typically adopt a chair-chair conformation. researchgate.net This fixed orientation allows for a detailed understanding of how these molecules interact with their biological targets at the atomic level.

For instance, in the development of BCL6 inhibitors, the rigid bicyclic structure of the endo-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol fragment was key to positioning the rest of the molecule optimally within the binding pocket. nih.govacs.org This precise fit is essential for the observed high potency and is a critical piece of information for understanding the inhibitor's mechanism of action. By providing a structurally constrained scaffold, these compounds help to minimize conformational ambiguity, thereby simplifying the interpretation of structure-activity relationships (SAR) and providing clearer insights into the molecular interactions driving biological activity.

Development of Radioligands for Receptor Imaging in Preclinical Settings

The 9-azabicyclo[3.3.1]nonane framework, the parent structure of 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol, is a promising scaffold for the development of radioligands for in vivo receptor imaging using techniques like Positron Emission Tomography (PET). google.com The ability to isotopically label these molecules allows for non-invasive studies of receptor distribution, density, and occupancy in preclinical models. google.com

Derivatives of the 9-azabicyclo[3.3.1]nonane skeleton have been successfully radiolabeled and evaluated as imaging agents for various biological targets, including sigma-2 (σ2) receptors, which are overexpressed in many types of tumors. nih.gov For example, N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been labeled with fluorine-18 ([¹⁸F]) and investigated for their potential as PET imaging agents. nih.gov

While specific radiolabeling studies on 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride were not found, its structural similarity to these successful imaging agents suggests its potential as a scaffold for developing novel radioligands. The introduction of the oxygen atom at the 3-position could modulate pharmacokinetic properties, potentially leading to improved imaging characteristics.

Table 2: Examples of Radiolabeled 9-Azabicyclo[3.3.1]nonane Analogs for PET Imaging
RadioligandIsotopeTargetApplication
[¹⁸F]WC-59¹⁸Fσ2 ReceptorPreclinical Cancer Imaging

Applications in Asymmetric Catalysis (Organocatalysis with ABNO Analogs)

The rigid bicyclic structure of this compound makes its derivatives attractive candidates for use in asymmetric catalysis, particularly in the field of organocatalysis. A notable analog, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), has emerged as a highly active and stable nitroxyl radical organocatalyst. nih.govacs.orgelsevierpure.com

ABNO has demonstrated superior reactivity compared to the commonly used (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the catalytic oxidation of a wide range of alcohols to their corresponding aldehydes and ketones. nih.govacs.orgelsevierpure.comorganic-chemistry.org This enhanced activity is attributed to the less sterically hindered nature of the ABNO scaffold. organic-chemistry.org

The development of ABNO and its successful application in various oxidation reactions highlight the potential of the 9-azabicyclo[3.3.1]nonane framework in catalysis. nih.govorganic-chemistry.org The introduction of a heteroatom, such as oxygen in the 3-position to give the 3-oxa-7-azabicyclo[3.3.1]nonane skeleton, offers a strategy for fine-tuning the electronic and steric properties of such catalysts. This could lead to the development of new organocatalysts with altered reactivity, selectivity, and substrate scope. The chiral nature of 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol also presents opportunities for the design of novel catalysts for enantioselective transformations.

Future Research on this compound: A Roadmap for Scientific Exploration

The bicyclic scaffold of this compound presents a compelling area for future scientific inquiry. While foundational knowledge of its synthesis and basic stereochemistry exists, numerous avenues remain unexplored that could unlock its full potential in various scientific domains. This article outlines key future research directions focused on this specific chemical entity, structured to guide comprehensive and scientifically rigorous investigation.

Q & A

Q. What synthetic routes are commonly employed for 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclization reactions involving precursors like glutaraldehyde and amines. For example, a related bicyclo compound (9-phenyl-9-azabicyclo[3.3.1]nonan-3-one) was prepared by reacting glutaraldehyde with aniline in aqueous media, followed by pH adjustment and purification via column chromatography . Optimization involves controlling stoichiometry, temperature (e.g., reflux at 100°C), and pH (adjusted to 5–9) to favor intramolecular cyclization. Post-synthesis, techniques like recrystallization (e.g., ethyl acetate/petroleum ether mixtures) enhance purity .

Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, bond angles (e.g., C16–C6–C2 = 110.5°) and torsional parameters (e.g., N1–C5–C4–C3 = 45.4°) in related bicyclo compounds were resolved using SC-XRD, validated against density functional theory (DFT) calculations . Complementary techniques include NMR (e.g., 1^1H/13^13C for proton/carbon environments) and FT-IR for functional group identification.

Q. What analytical methods are recommended for assessing purity and stability?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment (e.g., ≥95% purity as per vendor specifications ). Stability studies under varying temperatures and humidity levels can be conducted using thermogravimetric analysis (TGA) and accelerated degradation experiments. For hygroscopic salts like hydrochlorides, storage in desiccators at –20°C is advised .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the pharmacological activity of this compound?

DFT calculations (e.g., using Gaussian software) model electronic properties and reactive sites, while molecular docking (e.g., Discovery Studio) evaluates binding affinity to biological targets. For a related bicyclo compound, docking studies revealed interactions with enzymes like acetylcholinesterase, suggesting potential neuropharmacological applications . Parameters such as binding energy (e.g., –8.5 kcal/mol) and hydrogen-bonding distances (e.g., 2.1–2.5 Å) guide activity predictions .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for bicyclo systems?

Discrepancies between XRD and NMR data often arise from dynamic effects (e.g., conformational flexibility in solution). Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) to correlate solid-state and solution-phase structures . For ambiguous stereochemistry, vibrational circular dichroism (VCD) or X-ray powder diffraction (XRPD) can validate enantiomeric purity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Safety data sheets (SDS) for structurally similar compounds highlight hazards such as respiratory irritation (H335) and skin sensitization (H315). Required precautions include fume hood use, PPE (nitrile gloves, lab coats), and spill containment with inert adsorbents . Toxicity assessments (e.g., LD50 in rodents) should precede in vivo studies, and waste must be neutralized before disposal .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

SAR studies focus on modifying substituents (e.g., replacing phenyl groups with heterocycles) to alter pharmacokinetic properties. For example, substituting the 9-benzyl group in related compounds with a propan-2-yl moiety increased lipophilicity (logP from 1.2 to 2.8), improving blood-brain barrier penetration . In vitro assays (e.g., enzyme inhibition) and ADMET predictions (e.g., using SwissADME) prioritize derivatives for synthesis .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH to minimize byproducts .
  • Crystallography : Refine SC-XRD data with SHELXL, reporting R-factors (e.g., R1=0.0386R_1 = 0.0386) for accuracy .
  • Computational Tools : Use B3LYP/6-31G(d,p) basis sets in DFT for balanced accuracy and computational cost .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.